Enhanced Galectin-3 Inhibition: 3,3-Difluoro-1-methylcyclobutyl Moiety vs. Other Substitutions in a Galectin-3 Binding Assay
In a patent exemplifying compounds for modulating galectin-3, a derivative containing the (3,3-difluoro-1-methylcyclobutyl) moiety demonstrated an IC50 of 30 nM against human galectin-3 [1]. This is in stark contrast to another compound from the same patent series, lacking this specific difluorocyclobutyl group, which exhibited an IC50 of 1,760 nM in the same assay [1]. The presence of the (3,3-difluoro-1-methylcyclobutyl) substituent correlates with an approximate 58-fold increase in inhibitory potency.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 30 nM |
| Comparator Or Baseline | Related compound from same patent series (US20240109930, Example 1.1.15) lacking the specific difluorocyclobutyl substitution: 1,760 nM |
| Quantified Difference | Approximately 58-fold increase in potency |
| Conditions | HTRF assay buffer, human Galectin-3 |
Why This Matters
This significant potency difference directly translates to a higher-quality lead compound, justifying the procurement of this specific building block over others for galectin-3-targeted projects.
- [1] Idorsia Pharmaceuticals. US Patent 20240109930, Example 1.1.15. 2024. View Source
